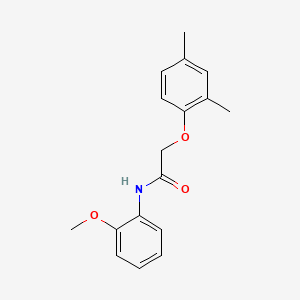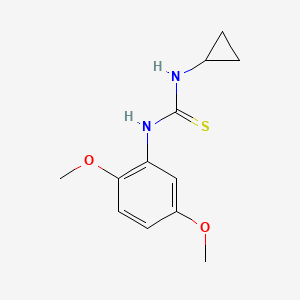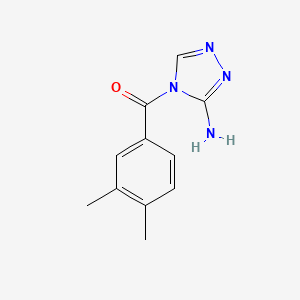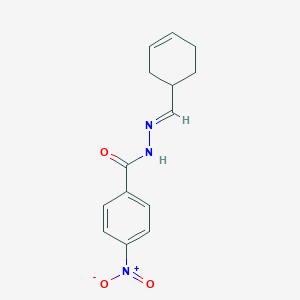
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, also known as DMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acetamides and is synthesized through a specific method. The purpose of
Mechanism of Action
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. The sigma-1 receptor is located in various regions of the brain, including the hippocampus and prefrontal cortex, and has been implicated in various physiological processes, including pain perception, memory, and mood regulation. 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and the regulation of neurotransmitter release. It has also been shown to have analgesic and anti-inflammatory effects, which may have implications for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate the activity of the receptor. However, it also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, including the development of more selective sigma-1 receptor agonists, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its potential as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor and has been shown to modulate the activity of the receptor, which may have implications for the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with 2-methoxyaniline in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to form 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide. The final product is purified through recrystallization.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological and psychiatric disorders.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-8-9-15(13(2)10-12)21-11-17(19)18-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGSXZYQSNDOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)
![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)


![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)



![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)

![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)

